molecular formula C44H55NO16 B612147 Milataxel CAS No. 393101-41-2

Milataxel

Cat. No.: B612147
CAS No.: 393101-41-2
M. Wt: 853.9
InChI Key: XIVMHSNIQAICTR-DMUFGCTNSA-N
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Description

Milataxel is a novel taxane analog, known for its enhanced preclinical activity compared to paclitaxel and docetaxel. It is particularly effective in cell lines that overexpress P-glycoprotein, a protein that often contributes to drug resistance. This compound has shown substantial anti-tumor activity in various preclinical models, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Milataxel is synthesized through a series of complex chemical reactions. The synthesis involves the esterification of a taxane core with various functional groups. The key steps include:

    Esterification: The taxane core is esterified with benzoic acid and propionic acid to form the desired ester derivatives.

    Hydroxylation: Hydroxyl groups are introduced at specific positions on the taxane core to enhance its biological activity.

    Protection and Deprotection: Protective groups are used to shield reactive sites during the synthesis and are later removed to yield the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as chromatography and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Milataxel undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

    Substitution: Replacement of one functional group with another to modify the chemical structure.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with unique biological properties.

Scientific Research Applications

Milataxel has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying taxane analogs and their chemical properties.

    Biology: Investigated for its effects on cell division and apoptosis in various cell lines.

    Medicine: Explored as a potential chemotherapeutic agent for treating cancers, particularly those resistant to other taxanes.

    Industry: Utilized in the development of new drug formulations and delivery systems.

Mechanism of Action

Milataxel is compared with other taxane analogs such as paclitaxel and docetaxel. While all three compounds share a similar mechanism of action, this compound has unique properties that make it more effective in certain contexts:

Comparison with Similar Compounds

  • Paclitaxel
  • Docetaxel
  • Cabazitaxel

Milataxel’s unique ability to overcome drug resistance and its enhanced preclinical activity make it a promising candidate for further research and development in cancer therapy.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H55NO16/c1-10-29(47)58-27-19-28-43(21-56-28,60-23(3)46)34-36(59-37(51)24-15-12-11-13-16-24)44(54)20-26(22(2)30(41(44,7)8)32(48)35(50)42(27,34)9)57-38(52)33(49)31(25-17-14-18-55-25)45-39(53)61-40(4,5)6/h11-18,26-28,31-34,36,48-49,54H,10,19-21H2,1-9H3,(H,45,53)/t26-,27-,28+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVMHSNIQAICTR-UQYHODNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H55NO16
Record name Milataxel
Source Wikipedia
URL https://en.wikipedia.org/wiki/Milataxel
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870345
Record name Milataxel
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

853.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Milataxel enhances the rate of tubulin polymerization in vitro and causes the bundling of microtubules in cells.
Record name Milataxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12334
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

352425-37-7
Record name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(1-oxopropoxy)-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βR)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-2-furanpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352425-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milataxel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352425377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milataxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Milataxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILATAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J41Q4S20GS
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